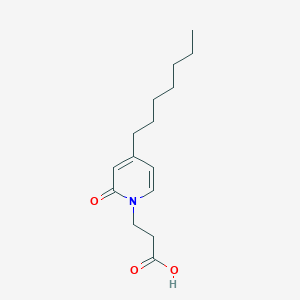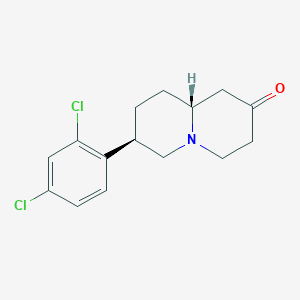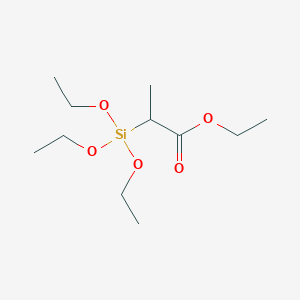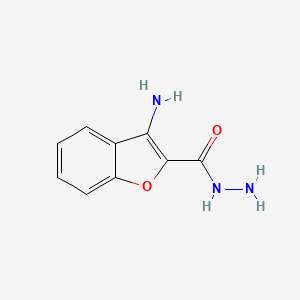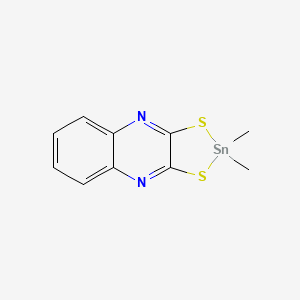
(2,3-Quinoxalinyldithio)dimethyltin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyltin(2+);quinoxaline-2,3-dithiolate is a coordination compound that combines the organotin moiety dimethyltin(2+) with the heterocyclic ligand quinoxaline-2,3-dithiolate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyltin(2+);quinoxaline-2,3-dithiolate typically involves the reaction of dimethyltin dichloride with quinoxaline-2,3-dithiol in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for dimethyltin(2+);quinoxaline-2,3-dithiolate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyltin(2+);quinoxaline-2,3-dithiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The tin center can participate in substitution reactions, where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or thiolates can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tin complexes, while reduction could produce lower oxidation state species. Substitution reactions typically result in the replacement of one or more ligands on the tin center.
Aplicaciones Científicas De Investigación
Dimethyltin(2+);quinoxaline-2,3-dithiolate has several scientific research applications:
Mecanismo De Acción
The mechanism by which dimethyltin(2+);quinoxaline-2,3-dithiolate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline-2,3-dithiolate ligand can coordinate to metal centers in enzymes, potentially inhibiting their activity. Additionally, the organotin moiety can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(quinoxaline-2,3-dithiolato)cuprate: This compound features a similar quinoxaline-2,3-dithiolate ligand but coordinated to copper instead of tin.
Quinoxaline-2,3-dithiolate complexes with other metals: These include complexes with metals such as molybdenum and tungsten, which exhibit different chemical and physical properties.
Uniqueness
Dimethyltin(2+);quinoxaline-2,3-dithiolate is unique due to the combination of the organotin moiety with the quinoxaline-2,3-dithiolate ligand. This combination imparts distinct electronic and structural properties, making it suitable for specific applications in catalysis, materials science, and medicinal chemistry .
Propiedades
Número CAS |
73927-90-9 |
|---|---|
Fórmula molecular |
C10H10N2S2Sn |
Peso molecular |
341.0 g/mol |
Nombre IUPAC |
2,2-dimethyl-[1,3,2]dithiastannolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C8H6N2S2.2CH3.Sn/c11-7-8(12)10-6-4-2-1-3-5(6)9-7;;;/h1-4H,(H,9,11)(H,10,12);2*1H3;/q;;;+2/p-2 |
Clave InChI |
KNJCUWPTKOCFRS-UHFFFAOYSA-L |
SMILES canónico |
C[Sn]1(SC2=NC3=CC=CC=C3N=C2S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



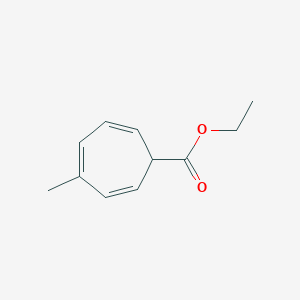
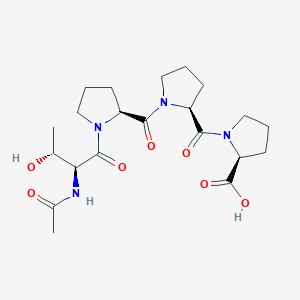
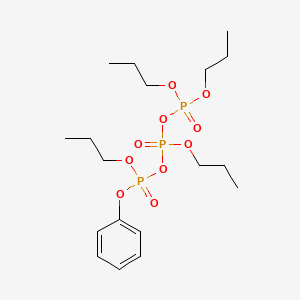
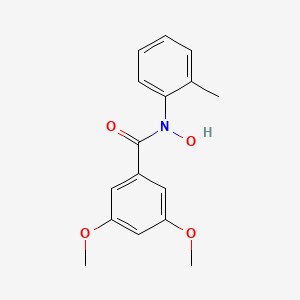

![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
